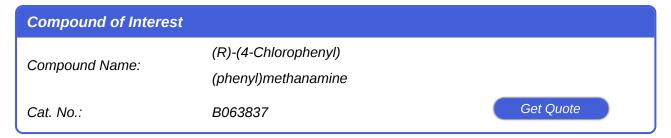


In-Depth Technical Guide: (R)-(4-Chlorophenyl) (phenyl)methanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **(R)-(4-Chlorophenyl)(phenyl)methanamine**, a key chiral intermediate in the pharmaceutical industry.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (4-Chlorophenyl) (phenyl)methanamine. The NMR and IR data presented are for the racemic mixture, which is representative of the individual enantiomers as they are spectroscopically indistinguishable (with the exception of optical rotation).

1H NMR Spectroscopic Data

Chemical Shift (δ)	- Multiplicity	Integration	Assignment
7.40 - 7.20	m	9Н	Aromatic protons
5.15	S	1H	Methine proton (CH)
1.85	S	2Н	Amine protons (NH ₂)

Solvent: CDCl3



¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
143.8	Quaternary aromatic carbon
142.1	Quaternary aromatic carbon
132.5	Aromatic CH
128.8	Aromatic CH
128.6	Aromatic CH
127.8	Aromatic CH
127.4	Aromatic CH
58.2	Methine carbon (CH)

Solvent: CDCl3

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3370 - 3290	Strong, Broad	N-H stretch (amine)
3080 - 3020	Medium	C-H stretch (aromatic)
1600, 1490, 1450	Medium to Strong	C=C stretch (aromatic)
1090	Strong	C-N stretch
825	Strong	C-H bend (para-substituted aromatic)
750, 700	Strong	C-H bend (monosubstituted aromatic)
1015	Strong	C-Cl stretch

Mass Spectrometry (Electron Ionization)



m/z	Relative Intensity	Proposed Fragment
217/219	High	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
202/204	Medium	[M-NH ₂]+
182	Medium	[M-CI]+
167	High	[C13H11]+ (Benzhydryl cation)
111/113	Medium	[C ₆ H ₄ Cl] ⁺
77	Medium	[C ₆ H ₅]+

Experimental Protocols

The synthesis of enantiomerically pure **(R)-(4-Chlorophenyl)(phenyl)methanamine** is most commonly achieved through the chiral resolution of the racemic mixture. The following protocol is based on the method described in patent CN101928223A.[1]

Synthesis of Racemic (4-Chlorophenyl)(phenyl)methanamine:

A common route for the synthesis of the racemic amine involves the reduction of 4-chlorobenzophenone oxime.

- Oxime Formation: 4-Chlorobenzophenone is reacted with a hydroxylamine salt in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol.
- Reduction: The resulting oxime is then reduced using a reducing agent such as sodium borohydride or catalytic hydrogenation to yield racemic (4-Chlorophenyl) (phenyl)methanamine.

Chiral Resolution Protocol:

• Salt Formation: The racemic (±)-(4-Chlorophenyl)(phenyl)methanamine is dissolved in a mixture of an organic solvent (e.g., acetone, methanol, or ethanol) and water. L-(+)-tartaric acid is added as the resolving agent. The molar ratio of the amine to the tartaric acid is typically between 1:0.9 and 1:1.2.



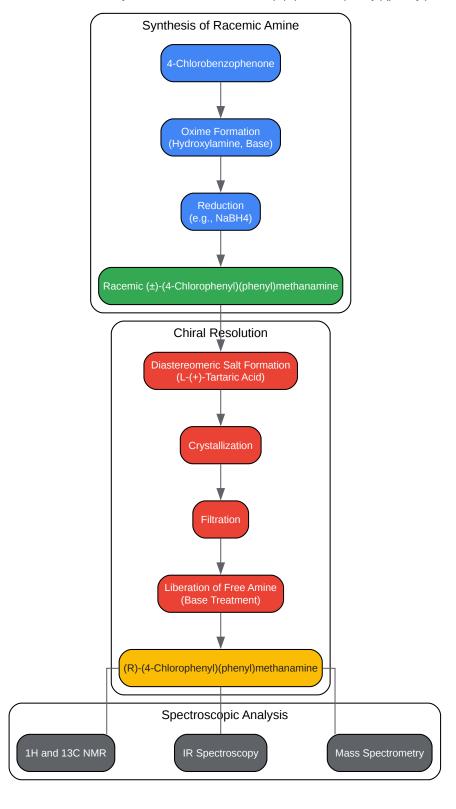
- Crystallization: The solution is heated to achieve complete dissolution and then slowly cooled to allow for the crystallization of the diastereomeric salt. The (R)-amine-(+)-tartrate salt is generally less soluble and will precipitate out of the solution.
- Isolation: The precipitated salt is isolated by filtration and washed with a cold solvent mixture.
- Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free (R)-(-)-(4-Chlorophenyl)(phenyl)methanamine.
- Extraction and Purification: The free amine is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed and dried. The solvent is then removed under reduced pressure to yield the purified (R)-enantiomer.
- Racemization of the Unwanted Enantiomer: The mother liquor containing the (S)-(+)-amine-(+)-tartrate salt can be treated to recover the (S)-enantiomer, which can then be racemized for reuse, improving the overall process efficiency.

Visualization

The following diagram illustrates the experimental workflow for the synthesis and chiral resolution of **(R)-(4-Chlorophenyl)(phenyl)methanamine**.



Experimental Workflow for the Synthesis and Resolution of (R)-(4-Chlorophenyl)(phenyl)methanamine



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Caption: Synthesis and Resolution Workflow.



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References

- 1. CN101928223A A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine Google Patents [patents.google.com]
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